molecular formula C33H51N9O14 B14173313 L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine CAS No. 923003-03-6

L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14173313
CAS No.: 923003-03-6
M. Wt: 797.8 g/mol
InChI Key: ASJDFFNVHRGUNC-LQDRYOBXSA-N
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Description

L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like NHS esters or carbodiimides can be used for functional group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate signaling pathways, enzymatic activities, or structural functions within cells. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets and pathways, making it valuable for various research and industrial applications.

Properties

CAS No.

923003-03-6

Molecular Formula

C33H51N9O14

Molecular Weight

797.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C33H51N9O14/c1-15(2)9-20(29(51)37-19(7-8-25(35)47)28(50)42-24(14-45)33(55)56)38-30(52)21(11-26(36)48)39-31(53)23(13-44)41-32(54)22(12-43)40-27(49)18(34)10-16-3-5-17(46)6-4-16/h3-6,15,18-24,43-46H,7-14,34H2,1-2H3,(H2,35,47)(H2,36,48)(H,37,51)(H,38,52)(H,39,53)(H,40,49)(H,41,54)(H,42,50)(H,55,56)/t18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

ASJDFFNVHRGUNC-LQDRYOBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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